molecular formula C20H20N6O3 B2477861 N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021259-01-7

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2477861
CAS No.: 1021259-01-7
M. Wt: 392.419
InChI Key: YPXLXDGEDJSMNJ-UHFFFAOYSA-N
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Description

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

A study detailed the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiviral activities against the avian influenza virus (H5N1). These compounds were synthesized through a series of chemical reactions, including alkylation and reaction with hydrazine, and demonstrated significant viral reduction, highlighting potential applications in developing antiviral therapies (Hebishy et al., 2020).

Anticancer and Anti-inflammatory Properties

Another research effort synthesized and evaluated N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, revealing a structure-activity relationship that suggests these compounds' analgesic and anti-inflammatory properties. This work underscores the therapeutic potential of such chemical structures in pain and inflammation management (Ukrainets et al., 2019).

Antimicrobial Evaluation

Further investigation into pyrazolopyrimidine derivatives underscored their role as anticancer and anti-5-lipoxygenase agents, with the synthesis of a novel series showing cytotoxic activities against specific cancer cell lines and inhibitory effects on 5-lipoxygenase. This suggests the compound's framework could be pivotal in designing new cancer therapies and treatments for inflammatory diseases (Rahmouni et al., 2016).

Synthesis and Biological Activity as Antiulcer Agents

Research into imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antiulcer agents reveals insights into the chemical's potential applications in developing treatments for ulcers. These compounds were evaluated for their antisecretory and cytoprotective properties, offering a foundation for future antiulcer medication development (Starrett et al., 1989).

Exploration of Thienopyrimidine Derivatives for Antimicrobial Activity

The synthesis of new thienopyrimidine derivatives and their evaluation for antimicrobial activity highlight another dimension of research applications. These compounds exhibited pronounced antimicrobial activity, indicating their potential in combating microbial infections (Bhuiyan et al., 2006).

Properties

IUPAC Name

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-13-6-7-21-19(10-13)24-18-5-4-17(25-26-18)22-8-9-23-20(27)14-2-3-15-16(11-14)29-12-28-15/h2-7,10-11H,8-9,12H2,1H3,(H,22,25)(H,23,27)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXLXDGEDJSMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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